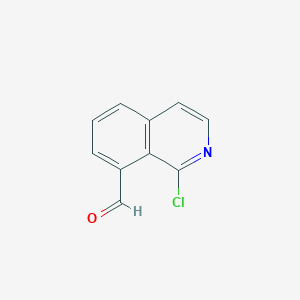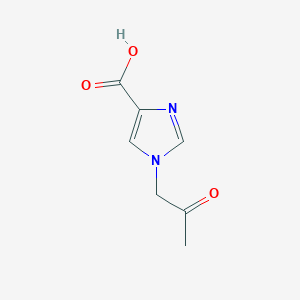![molecular formula C10H14N2 B1434754 3',4'-dihydro-2'H-spiro[cyclobutane-1,1'-pyrrolo[1,2-a]pyrazine] CAS No. 1803584-48-6](/img/structure/B1434754.png)
3',4'-dihydro-2'H-spiro[cyclobutane-1,1'-pyrrolo[1,2-a]pyrazine]
Overview
Description
“3’,4’-dihydro-2’H-spiro[cyclobutane-1,1’-pyrrolo[1,2-a]pyrazine]” is a chemical compound with the IUPAC name “tert-butyl (3’,4’-dihydro-2’H-spiro[cyclobutane-1,1’-pyrrolo[1,2-a]pyrazin]-3-yl)carbamate”. It is stored at room temperature .
Molecular Structure Analysis
The InChI code for “3’,4’-dihydro-2’H-spiro[cyclobutane-1,1’-pyrrolo[1,2-a]pyrazine]” is "1S/C10H14N2/c1-3-9-10(4-2-5-10)11-6-8-12(9)7-1/h1,3,7,11H,2,4-6,8H2" . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model of the molecule.
Physical And Chemical Properties Analysis
The molecular weight of “3’,4’-dihydro-2’H-spiro[cyclobutane-1,1’-pyrrolo[1,2-a]pyrazine]” is 162.23 g/mol . The compound is stored at room temperature .
Scientific Research Applications
Comprehensive Analysis of 3’,4’-Dihydro-2’H-Spiro[cyclobutane-1,1’-Pyrrolo[1,2-a]pyrazine]
The compound 3’,4’-dihydro-2’H-spiro[cyclobutane-1,1’-pyrrolo[1,2-a]pyrazine] is a nitrogen-containing heterocyclic compound that has garnered interest due to its potential applications in various scientific research fields. Below is a detailed analysis of its unique applications across different scientific domains.
Antimicrobial Applications
Pyrrolopyrazine derivatives: , such as 3’,4’-dihydro-2’H-spiro[cyclobutane-1,1’-pyrrolo[1,2-a]pyrazine], have shown promising antibacterial and antifungal activities . These compounds can be synthesized through various methods, including cyclization and ring annulation, which allow for the exploration of their antimicrobial potential. The specific mechanisms by which these derivatives exert their antimicrobial effects are not fully understood, but they are believed to interact with microbial cell membranes or interfere with essential enzymes.
Antiviral Research
These derivatives have also demonstrated antiviral properties . They could be used to study the inhibition of viral replication or protein synthesis within host cells. The structural complexity of pyrrolopyrazine allows for the potential development of novel antiviral agents that can target a broad spectrum of viruses.
Anti-Inflammatory Properties
The anti-inflammatory potential of pyrrolopyrazine derivatives makes them candidates for research into treatments for chronic inflammatory diseases . By modulating the inflammatory pathways, these compounds could provide insights into the development of new anti-inflammatory drugs.
Antioxidant Research
The presence of nitrogen atoms in the pyrrolopyrazine scaffold suggests that these compounds may exhibit antioxidant properties . This application is crucial in the study of oxidative stress-related diseases and the development of compounds that can scavenge free radicals.
Antitumor and Anticancer Studies
Pyrrolopyrazine derivatives have been associated with antitumor activities . Research into these compounds could lead to the discovery of new mechanisms of action against various cancer cell lines and the development of targeted cancer therapies.
Kinase Inhibition
Some pyrrolopyrazine derivatives are known to show activity in kinase inhibition . This is particularly important in the field of cancer research, where kinase inhibitors play a significant role in targeted cancer treatments. The study of these derivatives could lead to the development of new drugs that inhibit specific kinases involved in cancer progression.
Synthetic Precursor for Drug Discovery
The structure of 3’,4’-dihydro-2’H-spiro[cyclobutane-1,1’-pyrrolo[1,2-a]pyrazine] makes it a valuable synthetic precursor in drug discovery . Its versatility allows for the creation of a wide array of biologically active molecules, potentially leading to the development of new therapeutic agents.
Vasorelaxant Research
Derivatives of 3’,4’-dihydro-2’H-spiro[cyclobutane-1,1’-pyrrolo[1,2-a]pyrazine] have shown vasorelaxant activities . This application is significant in cardiovascular research, particularly in the development of treatments for hypertension and other vascular disorders.
properties
IUPAC Name |
spiro[3,4-dihydro-2H-pyrrolo[1,2-a]pyrazine-1,1'-cyclobutane] | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c1-3-9-10(4-2-5-10)11-6-8-12(9)7-1/h1,3,7,11H,2,4-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPDKRUARQIWXHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)C3=CC=CN3CCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3',4'-dihydro-2'H-spiro[cyclobutane-1,1'-pyrrolo[1,2-a]pyrazine] | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




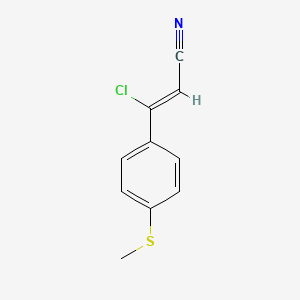
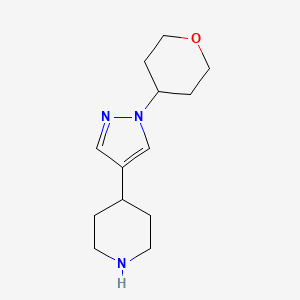
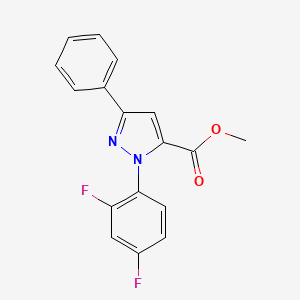
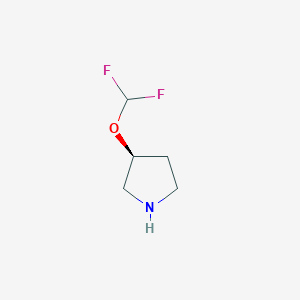
![Methyl 2-aminoimidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B1434677.png)
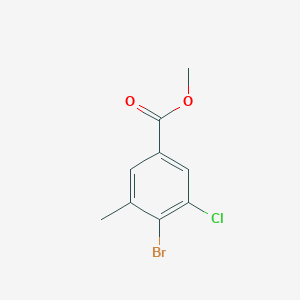
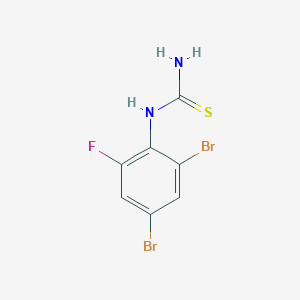
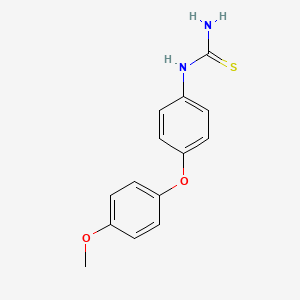
![tert-Butyl (4R,5S)-4-phenyl-2,7-diazaspiro[4.4]nonane-2-carboxylate](/img/structure/B1434684.png)
